2-(6-Chloropyridin-3-yl)-2-methylpropan-1-ol
Description
Properties
IUPAC Name |
2-(6-chloropyridin-3-yl)-2-methylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-9(2,6-12)7-3-4-8(10)11-5-7/h3-5,12H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNUXKZFBPFRJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=CN=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1649468-09-6 | |
| Record name | 2-(6-chloropyridin-3-yl)-2-methylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Chloropyridin-3-yl)-2-methylpropan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 6-chloropyridine, which undergoes a series of reactions to introduce the 2-methylpropan-1-ol moiety.
Grignard Reaction: One common method involves the formation of a Grignard reagent from 6-chloropyridine, followed by its reaction with 2-methylpropan-1-ol under controlled conditions to yield the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Grignard reactions or other suitable synthetic routes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(6-Chloropyridin-3-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyridine ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of 2-(6-chloropyridin-3-yl)-2-methylpropan-1-one.
Reduction: Formation of 2-(6-chloropyridin-3-yl)-2-methylpropan-1-amine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(6-Chloropyridin-3-yloxy)-2-methylpropan-1-ol is an organic compound that has applications in scientific research in chemistry, biology, medicine, and industry. It is used as an intermediate in synthesizing more complex organic molecules and investigated as a ligand in biochemical assays. The compound has been explored for potential therapeutic properties, including antimicrobial and anti-inflammatory effects, and utilized in developing new materials and as a precursor in synthesizing agrochemicals.
Scientific Research Applications
- Chemistry 2-(6-Chloropyridin-3-yloxy)-2-methylpropan-1-ol serves as a building block in creating more complex organic structures.
- Biology This compound is studied for its potential as a ligand in various biochemical assays.
- Medicine The compound is explored for its potential therapeutic properties, such as antimicrobial and anti-inflammatory effects. Studies have indicated that chloropyridine derivatives exhibit antibacterial activity against Chlamydia trachomatis. Related compounds have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines in cell cultures.
- Industry It is utilized in developing new materials and as a precursor in synthesizing agrochemicals.
Mechanism of Action
The mechanism of action of 2-(6-Chloropyridin-3-yloxy)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The chloropyridine moiety can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the hydroxyl group can form additional hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Case Studies and Research Findings
- Antimicrobial Studies Research has shown that derivatives of chloropyridine compounds can exhibit selective antibacterial activity against Chlamydia trachomatis. In vitro assays demonstrated that these compounds could impair bacterial growth without affecting host cell viability.
- Inflammatory Response Modulation A study indicated that related compounds demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines in cell cultures. This suggests potential applications in treating inflammatory diseases.
- Ligand Binding Assays The compound has been evaluated for its ability to bind to specific receptors involved in various biochemical pathways, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(6-Chloropyridin-3-yl)-2-methylpropan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chlorine atom and hydroxyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s closest analogs differ primarily in functional groups and substituents on the pyridine ring, influencing reactivity and applications. Key comparisons include:
Key Observations :
- Alcohol vs.
- Branched vs. Linear Chains : The target compound’s branched chain (2-methylpropan-1-ol) may enhance steric hindrance compared to linear analogs like N-((6-chloropyridin-3-yl)methyl)ethanamine, affecting binding interactions .
- Substituent Effects : Electron-withdrawing chlorine on pyridine (target compound) vs. electron-donating methoxy groups (’s compound) modulate electronic properties, influencing reactivity in synthesis or catalysis .
Physicochemical Properties
- Storage Conditions : The target compound requires inert storage, whereas the amine analog (CAS 1060812-06-7) is stored in a dry, sealed place, suggesting differences in stability .
Biological Activity
2-(6-Chloropyridin-3-yl)-2-methylpropan-1-ol is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily investigated for its antimicrobial and anticancer properties, as well as its interactions with various biological targets. This article presents a detailed overview of the biological activity of this compound, including research findings, mechanisms of action, and potential applications.
The molecular formula of this compound is CHClNO, with a molecular weight of approximately 215.68 g/mol. The presence of the chloropyridinyl group and the hydroxyl group are critical for its biological activity.
The mechanism of action for this compound involves:
- Enzyme Interaction : The chloropyridinyl group can interact with enzymes, potentially inhibiting their activity and altering metabolic pathways.
- Receptor Modulation : The compound may bind to specific receptors, influencing cellular signaling pathways.
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological macromolecules, impacting their conformation and function.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi. The compound's selectivity towards specific bacterial strains suggests potential for developing targeted antimicrobial therapies .
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Further investigations are ongoing to elucidate the specific signaling pathways affected by this compound.
Case Studies
Several case studies highlight the efficacy of this compound in biological assays:
- Antimicrobial Efficacy : A study assessed the compound's effectiveness against Chlamydia trachomatis, revealing significant inhibition without affecting host cell viability .
- Cancer Cell Line Studies : In experiments with various cancer cell lines, treatment with the compound resulted in reduced cell viability and increased markers of apoptosis, suggesting its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds provides insight into the specificity and potency of this compound:
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| 2-(6-Bromopyridin-3-yl)-2-methylpropan-1-ol | Bromine atom | Moderate antimicrobial activity |
| 2-(6-Fluoropyridin-3-yl)-2-methylpropan-1-ol | Fluorine atom | Lower anticancer activity |
| 2-(6-Methoxypyridin-3-yl)-2-methylpropan-1-ol | Methoxy group | Reduced enzyme interaction |
This table illustrates how variations in halogen substitution can influence the biological activity of pyridine derivatives.
Q & A
Basic Research: How can researchers optimize the synthesis of 2-(6-chloropyridin-3-yl)-2-methylpropan-1-ol for higher yields?
Methodological Answer:
A common approach involves alkylation of pyridine derivatives. For example, reacting 5-bromo-2-chloropyridin-3-amine with an alkylating agent (e.g., 2-methylpropan-1-ol derivative) in the presence of a base like K₂CO₃. Optimization includes:
- Temperature control : Maintaining 60–80°C to balance reactivity and side reactions.
- Catalyst selection : Using DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .
- Purification : Flash chromatography (30–50% EtOAc in hexanes) followed by recrystallization from diethyl ether improves purity .
Data Insight : Reported yields range from 35–50%, with impurities like N-hydroxyphthalimide requiring iterative recrystallization .
Basic Research: What analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions on the pyridine ring and confirms the propanol chain.
- X-ray Crystallography : Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) resolve stereochemical ambiguities. For example, SHELXL’s robust refinement handles high-resolution data .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, especially for labile pyridine derivatives .
Basic Research: How does the compound’s stability influence storage and experimental design?
Methodological Answer:
- Storage : Store at 0°C in airtight, light-protected containers to prevent degradation via hydrolysis or oxidation .
- Handling : Avoid aqueous environments; use anhydrous solvents (e.g., THF) during synthesis.
- Stability Tests : Conduct accelerated aging studies (40°C/75% RH for 14 days) to assess decomposition pathways .
Advanced Research: What mechanistic insights explain the compound’s reactivity in radical-polar crossover reactions?
Methodological Answer:
The compound’s chloropyridinyl group acts as an electron-deficient aromatic system, facilitating radical initiation. Key steps:
Radical Formation : Use redox-active esters (RAEs) to generate radicals under mild conditions.
Polar Crossover : Fluoride ions (e.g., KF) stabilize intermediates, enabling nucleophilic fluorination .
Data Contradiction : Yields drop significantly (>20%) without rigorous exclusion of moisture, highlighting sensitivity to protic conditions .
Advanced Research: What challenges arise in crystallographic refinement of this compound?
Methodological Answer:
- Disorder Modeling : The methylpropanol chain often exhibits rotational disorder. SHELXL’s PART instruction partitions electron density for accurate modeling .
- Twinned Data : For twinned crystals, SHELXL’s TWIN command refines twin laws, but convergence issues may require manual intervention .
Case Study : A similar pyridine derivative required 300+ refinement cycles in SHELXL to achieve R1 < 5% .
Advanced Research: How can computational modeling predict its interactions in medicinal chemistry applications?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to simulate binding to targets like nicotinic acetylcholine receptors. The chloropyridinyl group shows strong π-π stacking with aromatic residues.
- MD Simulations : GROMACS assesses stability in lipid bilayers; the propanol chain’s hydrophilicity may limit membrane permeability .
Data Contradiction: How to reconcile discrepancies in reported synthetic yields?
Methodological Answer:
- Source Analysis : Variations in alkylating agents (e.g., 2-bromopropane vs. iodomethane) and base strength (K₂CO₃ vs. NaOH) account for yield differences .
- Reproducibility Protocol : Standardize reaction scales (1–5 mmol), monitor by TLC, and report yield ranges (not averages) .
Advanced Research: What role does this compound play in synthesizing bioactive intermediates?
Methodological Answer:
It serves as a precursor for:
- Agrochemicals : Alkylation of pyridine derivatives yields insecticides targeting GABA receptors .
- Pharmaceuticals : Coupling with triazines (e.g., 4-amino-6-cyclopropyl-1,3,5-triazin-2-ol) generates kinase inhibitors .
Case Study : A 2025 study achieved 80% conversion to a brominated analog with antitumor activity .
Safety in Research: What protocols mitigate risks during handling?
Methodological Answer:
- PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure.
- Spill Response : Neutralize with vermiculite; avoid water to prevent exothermic reactions .
- Waste Disposal : Incinerate at >800°C to degrade chlorinated byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
